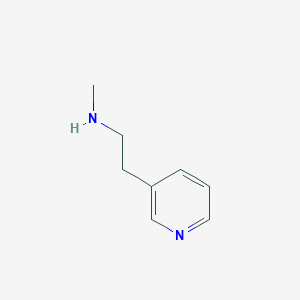

N-Methyl-2-(pyridin-3-YL)ethanamine

Description

Properties

IUPAC Name |

N-methyl-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUEUNOCVALAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408909 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-13-2 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metanicotine's Mechanism of Action as a Nicotinic Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine or RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular preference for the α4β2 subtype. This technical guide provides a comprehensive overview of the mechanism of action of metanicotine, detailing its binding affinity, functional potency, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology, medicinal chemistry, and drug development, offering insights into the therapeutic potential of selective nAChR modulation.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. The diverse assembly of nAChR subunits gives rise to a variety of receptor subtypes, each with distinct pharmacological and physiological properties. The α4β2 nAChR subtype is highly expressed in the brain and is a key target for understanding the effects of nicotine and for the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Metanicotine has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high affinity and selectivity for the α4β2 nAChR.[1][2] Its unique pharmacological profile, characterized by potent central nervous system effects with reduced peripheral side effects compared to nicotine, makes it an attractive candidate for further investigation.[3] This guide will delve into the quantitative pharmacology of metanicotine, detail the experimental methodologies used for its characterization, and illustrate the key signaling cascades it activates.

Quantitative Pharmacology of Metanicotine

The interaction of metanicotine with various nAChR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key binding affinity (Ki) and functional potency (EC50) values for metanicotine, providing a clear overview of its selectivity profile.

Table 1: Binding Affinity of Metanicotine for nAChR Subtypes

| nAChR Subtype | Ligand | Preparation | Ki (nM) | Reference |

| α4β2 | [3H]Nicotine | Rat Brain Cortex | 26 ± 3 | [2] |

| α4β2 | [3H]Epibatidine | Rat Brain Membranes | ~26 | [1] |

Table 2: Functional Potency of Metanicotine at nAChR Subtypes

| Assay | Preparation | EC50 (nM) | Emax (% of Nicotine) | Reference |

| 86Rb+ Efflux | Rat Thalamic Synaptosomes | 732 ± 155 | 91 ± 8 | [2] |

| [3H]Dopamine Release | Rat Striatal Synaptosomes | 938 ± 172 | 82 ± 5 | [2] |

| Whole-cell Patch Clamp | Human α4β2 expressed in HEK cells | 16,000 | - | [1] |

Experimental Protocols

The characterization of metanicotine's pharmacological profile relies on a suite of specialized experimental techniques. This section provides detailed methodologies for the key assays used to determine its binding affinity and functional efficacy.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of metanicotine for nAChRs.

-

Objective: To determine the inhibition constant (Ki) of metanicotine for a specific nAChR subtype.

-

Materials:

-

Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest, or from brain tissue (e.g., rat cerebral cortex).

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]nicotine or [3H]epibatidine) at a concentration at or below its Kd.

-

Unlabeled metanicotine (RJR-2403) at a range of concentrations.

-

A known nAChR agonist or antagonist (e.g., nicotine or mecamylamine) for determining non-specific binding.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation (50-100 µg protein) with the radioligand and varying concentrations of unlabeled metanicotine in the binding buffer.

-

For determination of non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled competitor (e.g., 100 µM nicotine).

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the metanicotine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of metanicotine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring metanicotine-induced currents in cells expressing nAChRs.

-

Objective: To determine the potency (EC50) and efficacy of metanicotine as a nAChR agonist.

-

Materials:

-

Cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α4 and β2 subunits).

-

External solution (in mM): 140 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

Metanicotine solutions at various concentrations.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

-

Procedure:

-

Culture cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Form a high-resistance (>1 GΩ) seal between a borosilicate glass micropipette filled with internal solution and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply metanicotine at various concentrations to the cell using a rapid perfusion system.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the current for each concentration of metanicotine.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current amplitude against the logarithm of the metanicotine concentration to generate a dose-response curve.

-

Fit the curve using a logistic function to determine the EC50 value.

-

Calcium Imaging

This protocol describes a method to measure intracellular calcium changes in response to metanicotine application.

-

Objective: To functionally assess the activation of nAChRs by metanicotine by measuring changes in intracellular calcium concentration.

-

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Metanicotine solutions at various concentrations.

-

Fluorescence microscope with a camera and appropriate filter sets.

-

-

Procedure:

-

Plate cells on glass-bottom dishes.

-

Load cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

Acquire baseline fluorescence images.

-

Apply metanicotine at various concentrations and record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity for each concentration of metanicotine.

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).

-

Normalize the response by dividing ΔF by F0 (ΔF/F0).

-

Plot ΔF/F0 against the logarithm of the metanicotine concentration to generate a dose-response curve and determine the EC50 value.

-

Signaling Pathways

Activation of α4β2 nAChRs by agonists like metanicotine is not solely limited to ion influx. There is growing evidence for the involvement of metabotropic signaling cascades that can influence longer-term cellular processes. As a selective α4β2 nAChR agonist, metanicotine is predicted to engage these pathways.

Metanicotine-Induced α4β2 nAChR Signaling Cascade

Upon binding of metanicotine to the α4β2 nAChR, a conformational change is induced, leading to the opening of the ion channel and influx of Na+ and Ca2+. The resulting increase in intracellular Ca2+ can act as a second messenger, activating various downstream signaling molecules. Furthermore, studies on nicotine's action at α4β2 receptors have revealed a metabotropic signaling pathway that is independent of ion flux and involves a cascade of protein kinases.[4][5][6] Given metanicotine's agonism at this receptor, it is highly probable that it also initiates this cascade.

This pathway is initiated by the activation of Src kinase, which is associated with the receptor complex.[4][5] Activated Src then phosphorylates and activates Spleen tyrosine kinase (Syk).[4][5] Subsequently, Syk activates Phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in turn, activates Protein Kinase C (PKC), which can then phosphorylate a variety of cellular targets, influencing processes such as gene expression and synaptic plasticity.[4][5][6]

Experimental Workflow for Investigating Signaling

To confirm the activation of the Src-Syk-PKC pathway by metanicotine, a series of experiments can be conducted.

Conclusion

Metanicotine is a selective α4β2 nAChR agonist with high binding affinity and functional potency at this specific subtype. Its mechanism of action involves not only direct ion channel gating but also the likely activation of intracellular signaling cascades, including the Src-Syk-PKC pathway. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of metanicotine and other selective nAChR modulators. A comprehensive understanding of its mechanism of action is crucial for the rational design and development of novel drugs targeting the nicotinic cholinergic system for the treatment of various CNS disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. scite.ai [scite.ai]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of metabotropic signaling of nicotine receptors in the development and maintenance of nicotine reward through regulation of dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Rivanicline: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline, also known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Rivanicline. Detailed experimental protocols for key assays are outlined, and its mechanism of action is illustrated through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of nicotinic receptor modulators.

Chemical Structure and Properties

Rivanicline is a synthetic compound with the chemical formula C₁₀H₁₄N₂.[1] It is structurally related to nicotine and exists as the (E)-isomer, which is the more active form.

Table 1: Physicochemical Properties of Rivanicline and its Salts

| Property | Rivanicline (Free Base) | Rivanicline Hydrochloride | Rivanicline Hemioxalate |

| IUPAC Name | (E)-N-Methyl-4-(pyridin-3-yl)but-3-en-1-amine | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine, hydrochloride | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine;oxalic acid |

| Synonyms | RJR-2403, trans-Metanicotine | RJR-2403 hydrochloride | RJR-2403 hemioxalate |

| Chemical Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ · HCl | C₂₂H₃₀N₄O₄ |

| Molecular Weight | 162.23 g/mol [1] | 198.69 g/mol | 414.5 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Solubility | Data not available | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml) | Data not available |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point (General Protocol)

The melting point of Rivanicline salts can be determined using a standard capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar.

-

Procedure:

-

A small, finely powdered sample of the Rivanicline salt is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

-

Determination of pKa (General Protocol for Nitrogen-Containing Heterocycles)

The pKa of Rivanicline can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Method: Potentiometric Titration.

-

Procedure:

-

A standard solution of Rivanicline in a suitable solvent (e.g., water or a water/organic solvent mixture) is prepared.

-

The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is constructed by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Pharmacological Profile and Mechanism of Action

Rivanicline is a selective partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in various cognitive functions.

Signaling Pathway

Activation of the α4β2 nAChR by Rivanicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the neuronal membrane and the activation of downstream signaling cascades. One of the key downstream effects is the modulation of neurotransmitter release, particularly dopamine in brain regions associated with reward and cognition.[2]

Pharmacological Data

Table 2: In Vitro and In Vivo Pharmacological Data for Rivanicline

| Assay | Species/System | Parameter | Value | Reference |

| Binding Affinity | Rat brain cortex nAChRs | Kᵢ | 26 nM | [3] |

| α4β2 subtype | Kᵢ | 26 nM | [3] | |

| Functional Activity | M10 cells expressing chicken α4β2 nAChRs | EC₅₀ (Rubidium efflux) | 0.73 µM | |

| Isolated guinea pig ileum | EC₃₀ (Contraction) | 15 µM | ||

| In Vivo Efficacy | Scopolamine-induced memory deficit (Passive Avoidance Test) | Effective Dose (mice) | 0.6 µmol/kg | |

| Ibotenic acid-induced memory impairment (Radial Arm Maze) | Effective Dose (rats) | 0.3, 0.6, 1.2 µmol/kg |

Experimental Protocols for Pharmacological Assays

Rubidium Efflux Assay

This assay measures the functional activity of nAChRs by quantifying the efflux of Rubidium-86 (⁸⁶Rb⁺), a radioactive potassium analog, from cells expressing the receptor.

-

Detailed Protocol:

-

Cell Culture: Plate cells stably expressing the human α4β2 nAChR in 96-well plates.

-

Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl for a defined period (e.g., 2-4 hours) to allow for cellular uptake.

-

Washing: Aspirate the loading buffer and wash the cells multiple times with a buffer to remove extracellular ⁸⁶Rb⁺.

-

Treatment: Add buffer containing various concentrations of Rivanicline or control compounds to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Sample Collection: Collect the supernatant, which contains the effluxed ⁸⁶Rb⁺. Lyse the cells with a lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of Rivanicline and determine the EC₅₀ value.

-

Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the contractile response of smooth muscle tissue to nicotinic agonists.[4]

-

Detailed Protocol:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in oxygenated Tyrode's solution.[4]

-

Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).[5] One end is attached to a fixed point, and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular washes.

-

Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of Rivanicline to the organ bath.[5]

-

Data Recording: The contractile responses are recorded and measured.

-

Data Analysis: The magnitude of contraction is plotted against the logarithm of the Rivanicline concentration to determine the EC₃₀ value.

-

Passive Avoidance Test

This behavioral test evaluates the effect of Rivanicline on learning and memory in a rodent model of amnesia induced by scopolamine.[6][7]

-

Detailed Protocol:

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Acclimation: Mice are allowed to explore the apparatus for a set period before the training session.

-

Training:

-

Rivanicline (or vehicle) is administered, followed by scopolamine (to induce amnesia) at appropriate times before training.

-

The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

-

Testing: 24 hours after training, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory retention.

-

Radial Arm Maze Test

This test assesses spatial learning and memory in rats with cognitive deficits induced by ibotenic acid lesions.

-

Detailed Protocol:

-

Apparatus: An elevated maze with a central platform and several arms radiating outwards. Some arms are baited with a food reward.

-

Habituation and Training: Rats are habituated to the maze and trained to find the food rewards in the baited arms.

-

Lesioning: Ibotenic acid is injected into specific brain regions (e.g., nucleus basalis magnocellularis) to induce cholinergic deficits and memory impairment.

-

Testing:

-

Following a recovery period, Rivanicline (or vehicle) is administered before each test session.

-

The rat is placed on the central platform and allowed to explore the maze for a set duration.

-

The number of entries into baited and unbaited arms is recorded. An entry into a previously visited baited arm (working memory error) or an entry into an unbaited arm (reference memory error) is counted.

-

-

Data Analysis: The number of errors is compared between the Rivanicline-treated and vehicle-treated groups to assess the effects on learning and memory.

-

Conclusion

Rivanicline is a well-characterized α4β2 nAChR partial agonist with potential therapeutic applications in cognitive disorders. This technical guide has provided a detailed overview of its chemical properties, structure, and pharmacological profile, along with comprehensive experimental protocols. The information presented herein is intended to support further research and development in the field of nicotinic receptor modulation.

References

- 1. Rivanicline - Wikipedia [en.wikipedia.org]

- 2. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Guinea Pig Ileum [sheffbp.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of an Acute Administration of Cannabidiol or Rivastigmine, Alone and in Combination, on Scopolamine-Provoked Memory Impairment in the Passive Avoidance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of N-Methyl-2-(pyridin-3-YL)ethanamine (Metanicotine/Rivanicline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-(pyridin-3-YL)ethanamine, more commonly known as Metanicotine, and its (E)-isomer Rivanicline, is a synthetic compound that has garnered significant interest for its selective interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of its biological activity, focusing on its pharmacological profile, mechanism of action, and relevant in vitro and in vivo data. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to support further research and development efforts in the fields of neuroscience and pharmacology.

Introduction

This compound is a structural analog of nicotine and acts as a selective partial agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1] This selectivity profile distinguishes it from nicotine, which interacts with a broader range of nAChR subtypes. The compound has been investigated for its therapeutic potential in various central nervous system disorders, including Alzheimer's disease, and for its anti-inflammatory and analgesic properties.[1] This guide will delve into the quantitative pharmacology, experimental methodologies, and cellular mechanisms associated with this compound.

Pharmacological Profile

The biological activity of this compound is primarily characterized by its high affinity and partial agonist activity at α4β2 nAChRs. Its pharmacological parameters have been determined through various in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for Metanicotine and its (E)-isomer, Rivanicline.

Table 1: In Vitro Binding Affinity and Functional Potency

| Ligand/Compound | Assay | Receptor/System | Parameter | Value | Reference |

| Metanicotine | Radioligand Binding | Rat brain [3H]nicotine sites | Ki | 24 nM | [2] |

| Rivanicline | Rubidium Ion Efflux | Chicken α4β2 nAChRs in M10 cells | EC50 | 0.73 µM | [3] |

| Rivanicline | Rubidium Ion Efflux | Chicken α3β4 nAChRs in M10 cells | EC50 | >1000 nM | [3] |

| Rivanicline | Rubidium Ion Efflux | Chicken α1β1γδ nAChRs in M10 cells | EC50 | >1000 nM | [3] |

| Rivanicline | Isolated Tissue Contraction | Guinea pig ileum | EC30 | 15 µM | [3] |

Table 2: In Vivo Efficacy and Effects

| Compound | Animal Model | Test | Dose | Effect | Reference |

| Rivanicline | Mouse | Passive Avoidance (Scopolamine-induced memory deficit) | 0.6 µmol/kg | Prevention of memory deficits | [3] |

| Rivanicline | Rat | Radial Arm Maze (Ibotenic acid-induced memory impairment) | 0.3, 0.6, 1.2 µmol/kg | Decrease in the number of errors | [3] |

| Metanicotine | Mouse | Tail-Flick Test (Antinociception) | s.c. administration | ~5-fold less potent than nicotine | [2] |

| Metanicotine | Mouse | Tail-Flick Test (Antinociception) | Central administration | Slightly more potent than nicotine | [2] |

| Metanicotine | Mouse | Spontaneous Activity & Body Temperature | Antinociceptive doses | Virtually no effect | [2] |

| Metanicotine | Rat | Drug Discrimination | - | Generalized to nicotine in a dose-dependent manner | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels.[1] Upon activation, these receptors allow the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane.[4] The influx of calcium is a critical event that triggers a cascade of downstream signaling pathways.

The elevated intracellular calcium can directly modulate the activity of various enzymes and proteins. Furthermore, the initial depolarization can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium.[5] This calcium signal can also induce calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[6] The culmination of these events is the modulation of neurotransmitter release, including dopamine, norepinephrine, and acetylcholine, which underlies the diverse physiological and behavioral effects of the compound.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for nAChR

Objective: To determine the binding affinity (Ki) of the compound for nicotinic acetylcholine receptors.

Materials:

-

Rat brain tissue homogenate (or cells expressing the target receptor)

-

[3H]-Nicotine or other suitable radioligand (e.g., [3H]-Epibatidine)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled nicotine)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In reaction tubes, add a fixed concentration of the radioligand (e.g., 1 nM [3H]-Nicotine).

-

For total binding, add buffer only.

-

For non-specific binding, add a high concentration of unlabeled nicotine (e.g., 10 µM).

-

For competition binding, add varying concentrations of the test compound.

-

Add the prepared brain membrane homogenate to each tube to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Rubidium Efflux Assay

Objective: To assess the functional activity (agonist or antagonist) of the compound at ligand-gated ion channels.

Materials:

-

Cell line stably expressing the target nAChR subtype (e.g., HEK-293 cells)

-

86RbCl (Rubidium-86 chloride)

-

Loading buffer

-

Wash buffer

-

Stimulation buffer containing the test compound

-

Lysis buffer

-

Multi-well culture plates

-

Gamma counter or liquid scintillation counter

Procedure:

-

Plate the cells in multi-well plates and grow to confluence.

-

Load the cells with 86Rb+ by incubating them in a loading buffer containing 86RbCl for a specified time (e.g., 2-4 hours).

-

Wash the cells multiple times with a wash buffer to remove extracellular 86Rb+.

-

Add a stimulation buffer containing different concentrations of the test compound to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Collect the supernatant (efflux sample), which contains the 86Rb+ released from the cells.

-

Lyse the cells remaining in the wells with a lysis buffer to release the intracellular 86Rb+ (retained sample).

-

Measure the radioactivity in both the efflux and retained samples using a gamma counter.

-

Calculate the percentage of 86Rb+ efflux for each concentration of the test compound.

-

Plot the percentage efflux against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Assays

Objective: To evaluate the effect of the compound on learning and memory.

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Training (Day 1):

-

Place the mouse in the light compartment.

-

After a brief habituation period, open the guillotine door.

-

When the mouse enters the dark compartment, close the door and deliver a mild foot shock.

-

Remove the mouse from the apparatus and return it to its home cage.

-

-

Testing (Day 2):

-

Administer the test compound or vehicle to the mouse at a predetermined time before the test.

-

Place the mouse back in the light compartment and open the guillotine door.

-

Record the latency to enter the dark compartment (step-through latency).

-

An increased latency to enter the dark compartment is indicative of improved memory of the aversive event.

-

Objective: To assess spatial learning and working memory.

Apparatus: An elevated maze with a central platform and several arms radiating outwards. Some arms are baited with a food reward.

Procedure:

-

Habituation and Training:

-

Food-deprive the rats to motivate them to search for the reward.

-

Allow the rats to explore the maze and consume the food rewards from the baited arms.

-

-

Testing:

-

Administer the test compound or vehicle.

-

Place the rat on the central platform and allow it to explore the maze.

-

Record the sequence of arm entries.

-

An increase in the number of correct entries (entering a baited arm for the first time) and a decrease in the number of working memory errors (re-entering a previously visited arm) indicate an improvement in spatial memory.

-

Objective: To measure the analgesic properties of the compound.

Apparatus: A device that applies a focused beam of heat to the underside of a rodent's tail.

Procedure:

-

Gently restrain the mouse or rat, leaving the tail exposed.

-

Position the tail over the heat source.

-

Activate the heat source and start a timer.

-

Measure the latency for the animal to flick its tail away from the heat.

-

Administer the test compound or vehicle.

-

Repeat the tail-flick measurement at various time points after drug administration.

-

An increase in the tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

Conclusion

This compound (Metanicotine/Rivanicline) is a selective partial agonist of α4β2 nicotinic acetylcholine receptors with demonstrated in vitro potency and in vivo efficacy in models of cognitive function and nociception. Its distinct pharmacological profile suggests potential therapeutic applications. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the biological activities and therapeutic potential of this and related compounds. Continued investigation into its detailed molecular interactions and downstream signaling cascades will be crucial for the development of novel therapeutics targeting the nicotinic cholinergic system.

References

- 1. scantox.com [scantox.com]

- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 5. Mechanisms Involved in Nicotinic Acetylcholine Receptor-Induced Neurotransmitter Release from Sympathetic Nerve Terminals in the Mouse Vas Deferens | PLOS One [journals.plos.org]

- 6. The Role of nAChR and Calcium Signaling in Pancreatic Cancer Initiation and Progression [mdpi.com]

- 7. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Metanicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects, particularly in the realm of cognitive enhancement.[1][2] Despite its demonstrated in vivo activity, a comprehensive public-domain characterization of its pharmacokinetic profile and metabolic fate remains elusive. This technical guide synthesizes the available preclinical information on metanicotine and provides a framework for future in vivo studies by outlining established experimental protocols and plausible metabolic pathways based on the biotransformation of structurally related compounds.

Introduction to Metanicotine

Metanicotine is a nicotinic agonist with a high affinity for central nervous system (CNS) nAChRs, particularly the α4β2 subtype, while exhibiting lower potency at peripheral ganglionic and muscle-type nAChRs.[1][3] In preclinical studies, it has demonstrated efficacy in models of cognitive impairment and has a longer duration of action compared to nicotine.[2] In vivo studies in mice have shown that metanicotine has good blood-brain barrier permeability.[4] Its potential as a therapeutic agent for neurological disorders where cholinergic function is compromised has been a key driver of interest in this compound.[1]

In Vivo Pharmacokinetics

A thorough review of publicly available scientific literature reveals a significant gap in the quantitative pharmacokinetic data for metanicotine following in vivo administration. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been published in peer-reviewed journals.

To facilitate future research and provide a standardized framework for data presentation, the following table outlines the essential pharmacokinetic parameters that should be determined in preclinical studies.

Table 1: Quantitative Pharmacokinetic Parameters of Metanicotine

| Parameter | Symbol | Value | Species | Route of Administration | Dose | Reference |

| Maximum Plasma Concentration | Cmax | Data not available | - | - | - | - |

| Time to Cmax | Tmax | Data not available | - | - | - | - |

| Area Under the Curve (0-t) | AUC(0-t) | Data not available | - | - | - | - |

| Area Under the Curve (0-∞) | AUC(0-∞) | Data not available | - | - | - | - |

| Elimination Half-life | t½ | Data not available | - | - | - | - |

| Clearance | CL | Data not available | - | - | - | - |

| Volume of Distribution | Vd | Data not available | - | - | - | - |

| Bioavailability | F | Data not available | - | - | - | - |

In Vivo Metabolism of Metanicotine

Detailed in vivo metabolic pathways for metanicotine have not been explicitly elucidated in the available literature. However, based on the metabolism of nicotine and other structurally similar compounds, a hypothetical metabolic scheme can be proposed. The primary routes of metabolism for nicotine involve oxidation and glucuronidation.[5][6]

Proposed Metabolic Pathways

The metabolism of metanicotine is likely to be mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).[7][8][9] Potential metabolic transformations include:

-

N-Oxidation: The tertiary amine in the pyrrolidine ring of nicotine is susceptible to N-oxidation, and it is plausible that the nitrogen on the butene-amine chain of metanicotine could undergo similar transformation to form a metanicotine-N-oxide metabolite.[10][11][12]

-

Glucuronidation: Direct conjugation of a glucuronic acid moiety to the pyridine nitrogen or the secondary amine is a possible metabolic route, leading to the formation of N-glucuronides.[6][13][14]

Signaling Pathway

As a nicotinic agonist, metanicotine exerts its effects by binding to and activating nAChRs. These receptors are ligand-gated ion channels, and their activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the release of various neurotransmitters.

Experimental Protocols for In Vivo Pharmacokinetic and Metabolism Studies

The following section outlines a general experimental protocol for characterizing the in vivo pharmacokinetics and metabolism of metanicotine in a preclinical setting. This protocol is based on established methodologies for similar small molecules and nicotinic agonists.[15][16][17]

Experimental Workflow

Detailed Methodologies

4.2.1. Animal Models

-

Species: Sprague-Dawley rats are a commonly used species for pharmacokinetic studies due to their size, well-characterized physiology, and historical data availability.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

-

Cannulation: For serial blood sampling, cannulation of the jugular vein or carotid artery is recommended to minimize stress on the animals.

4.2.2. Dosing and Sample Collection

-

Formulation: Metanicotine should be dissolved in a suitable vehicle (e.g., saline or phosphate-buffered saline).

-

Administration:

-

Intravenous (IV): A single bolus dose administered via the tail vein or a cannulated vein to determine clearance and volume of distribution.

-

Oral (PO): A single dose administered by oral gavage to determine oral bioavailability.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) should be collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

Excreta Collection: For metabolism and mass balance studies, animals should be housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

4.2.3. Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[18][19][20]

-

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.[21]

-

Urine: Dilution with a suitable buffer may be sufficient.

-

-

Chromatography: A C18 reversed-phase column is typically used for the separation of nicotine and its metabolites.[18]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for quantification. Specific parent-to-daughter ion transitions for metanicotine and any identified metabolites would need to be optimized.

-

Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

4.2.4. Data Analysis

-

Pharmacokinetic Parameters: Non-compartmental analysis of the plasma concentration-time data should be performed using software such as Phoenix WinNonlin to calculate Cmax, Tmax, AUC, t½, CL, and Vd.

-

Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be used to identify potential metabolites in plasma, urine, and feces.

Conclusion

While metanicotine shows promise as a CNS-selective nicotinic agonist, the lack of publicly available in vivo pharmacokinetic and metabolism data presents a significant hurdle for its further development. The hypothetical metabolic pathways and detailed experimental protocols outlined in this guide are intended to provide a roadmap for researchers to fill this critical knowledge gap. A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of metanicotine is essential for translating preclinical findings into potential clinical applications.

References

- 1. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of race and glucuronidation rates on the relationship between nicotine metabolite ratio and nicotine clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethnic differences in N-glucuronidation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Human Metabolome Database: Showing metabocard for Nicotine-1'-N-oxide (HMDB0001497) [hmdb.ca]

- 11. A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. allucent.com [allucent.com]

- 16. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Receptor Binding Profile of N-Methyl-2-(pyridin-3-YL)ethanamine

Introduction

N-Methyl-2-(pyridin-3-YL)ethanamine, also known as 3-(2-(methylamino)ethyl)pyridine, is a chemical entity structurally related to nicotine. Its core structure, a pyridine ring linked to an N-methylated ethylamine chain, suggests a likely interaction with receptors that recognize endogenous neurotransmitters such as acetylcholine. This guide provides a projected receptor binding profile, detailed experimental protocols for its determination, and an overview of the associated signaling pathways. Given the absence of direct binding data, this document leverages information on the well-studied analog, metanicotine, to provide a putative pharmacological context.

Predicted Receptor Binding Profile

Based on its structural similarity to known nicotinic agonists, this compound is anticipated to exhibit affinity for various subtypes of nicotinic acetylcholine receptors (nAChRs). It may also have activity at other monoaminergic sites, such as monoamine oxidase (MAO), though this is less certain without direct experimental evidence.

Data Presentation: Quantitative Data for a Structural Analog

The following table summarizes the binding affinity of metanicotine, a close structural analog of this compound, at nicotinic acetylcholine receptors. This data is provided as an estimation of the potential binding characteristics of the title compound.

| Compound | Receptor Target | Radioligand | Tissue Source | Ki (nM) | Reference |

| Metanicotine | Nicotinic Acetylcholine Receptors | [3H]Nicotine | Rat Brain | 24 | [1] |

Note on Inhibition Constant (Ki): The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of a compound's receptor binding profile is typically achieved through in vitro assays. Below are detailed methodologies for key experiments relevant to the predicted targets of this compound.

1. Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChR subtypes.

-

Objective: To determine the inhibition constant (Ki) of this compound for specific nAChR subtypes (e.g., α4β2, α7).

-

Materials and Reagents:

-

Biological Material: Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest, or homogenized brain tissue from rodents.

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]Cytisine for α4β2, [3H]Epibatidine for multiple subtypes).

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Non-specific Binding Competitor: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing physiological concentrations of ions.

-

Wash Buffer: Cold Assay Buffer.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation. Resuspend the final pellet to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding competitor.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against MAO-A and MAO-B.

-

Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.

-

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

-

Materials and Reagents:

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrate: A suitable monoamine substrate (e.g., kynuramine or tyramine).

-

Fluorogenic Probe: e.g., Amplex® Red.

-

Horseradish Peroxidase (HRP).

-

Test Compound: this compound.

-

Positive Controls: A known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., selegiline).

-

Assay Buffer: Typically 100 mM potassium phosphate, pH 7.4.

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzymes, substrate, fluorogenic probe, and HRP in the assay buffer.

-

Assay Setup: In a 96-well black plate, add varying concentrations of the test compound. Include wells for vehicle control (no inhibitor) and positive controls.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate.

-

Reaction Initiation: Add a mixture of the substrate, fluorogenic probe, and HRP to all wells to start the reaction.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode over a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Activation of neuronal nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, initiates a cascade of intracellular signaling events.[1] Upon agonist binding, the receptor's ion channel opens, leading to an influx of cations, primarily Na+ and Ca2+.[2] The resulting membrane depolarization can trigger an action potential. The influx of Ca2+ acts as a second messenger, activating various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for promoting cell survival and neuroprotection.[1][3]

Experimental Workflows

The following diagram illustrates the key steps in a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound to a specific receptor.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for N-Methyl-2-(pyridin-3-YL)ethanamine quantification

An HPLC (High-Performance Liquid Chromatography) method for the quantification of N-Methyl-2-(pyridin-3-YL)ethanamine is crucial for researchers and scientists in drug development and related fields. This small, basic amine presents unique challenges for chromatographic analysis, including poor retention on traditional reversed-phase columns and peak tailing. The following application note details a robust HPLC method designed to overcome these challenges, providing accurate and reproducible quantification.

Principle of the Method

This method employs reversed-phase HPLC with a C18 column. To achieve good retention and symmetric peak shape for the basic analyte, this compound, a high pH mobile phase is utilized.[1][2] Operating at a pH above the pKa of the analyte's amine group neutralizes its charge, increasing its hydrophobicity and retention on the nonpolar stationary phase. UV detection is used for quantification, leveraging the UV absorbance of the pyridine ring in the molecule.[3][4]

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Ammonium hydroxide (analytical grade)

-

Water (HPLC grade)

-

Experimental Protocols

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), stable at high pH. |

| Mobile Phase | Acetonitrile and 20 mM Ammonium Formate buffer (pH 10.5, adjusted with ammonium hydroxide).[2] |

| Gradient/Isocratic | Isocratic: 15% Acetonitrile / 85% Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm[2] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation (20 mM Ammonium Formate, pH 10.5):

-

Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water.

-

Adjust the pH of the solution to 10.5 using ammonium hydroxide.

-

Filter the buffer through a 0.45 µm membrane filter before use.

-

-

Standard Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Method Validation Data

The following tables present typical quantitative data for a validated HPLC method for a structurally similar pyridine alkaloid, which can be expected for this compound analysis.[2][3]

Table 1: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999[2] |

| Regression Equation | y = mx + c (where y is peak area and x is concentration) |

Table 2: Precision and Accuracy

| Parameter | Acceptance Criteria | Result (RSD%) |

| Precision (Repeatability) | RSD ≤ 2%[2] | < 2% |

| Intermediate Precision | RSD ≤ 2%[2] | < 2% |

| Accuracy (% Recovery) | 98 - 102% | 99.5% |

Table 3: Sensitivity

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL[2] |

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the analytical process.

References

Application Notes and Protocols for Studying Metanicotine Effects Using Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanicotine, a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), is a compound of significant interest for its potential therapeutic applications.[1] Understanding its mechanism of action at the cellular and network levels is crucial for drug development. Electrophysiology provides a powerful suite of techniques to characterize the functional effects of metanicotine on nAChRs with high temporal and spatial resolution. These application notes provide detailed protocols and data presentation guidelines for studying metanicotine's effects using patch-clamp and two-electrode voltage clamp (TEVC) techniques.

Data Presentation

Table 1: Agonist Potency (EC50) and Efficacy at α4β2 nAChRs

| Compound | EC50 (µM) | Relative Efficacy (% of Acetylcholine) | Cell Type/Expression System | Electrophysiology Technique | Reference |

| Metanicotine | Data not available | Data not available | |||

| Nicotine | 0.5 - 5 | ~80-100% | HEK293, Oocytes | Patch-Clamp, TEVC | [2][3] |

| Varenicline | 0.1 - 0.5 | ~40-60% (Partial Agonist) | HEK293 | Patch-Clamp | |

| Acetylcholine (ACh) | 1 - 10 | 100% | HEK293, Oocytes | Patch-Clamp, TEVC | [2] |

Table 2: Antagonist Potency (IC50) at α4β2 nAChRs

| Compound | IC50 (µM) | Cell Type/Expression System | Electrophysiology Technique | Reference |

| Mecamylamine | 0.1 - 1 | Neurons, Oocytes | Patch-Clamp, TEVC | [4] |

| Dihydro-β-erythroidine (DHβE) | 0.01 - 0.1 | Neurons, Oocytes | Patch-Clamp, TEVC | [2] |

Table 3: Metanicotine Binding Affinity

| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |

| Metanicotine | 24 | Rat Brain Membranes | [³H]nicotine | [1] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Cells Expressing α4β2 nAChRs

This protocol details the characterization of metanicotine's effects on human α4β2 nAChRs heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Co-transfect cells with plasmids encoding the human α4 and β2 nAChR subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify transfected cells.

-

Record from cells 24-48 hours post-transfection.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply metanicotine and other test compounds via a rapid solution exchange system.

4. Data Acquisition and Analysis:

-

Record whole-cell currents using an appropriate amplifier and data acquisition software.

-

To determine the EC50, apply increasing concentrations of metanicotine and measure the peak inward current at each concentration.

-

Fit the concentration-response data to the Hill equation to calculate the EC50 and Hill coefficient.

-

To assess antagonist effects, co-apply a fixed concentration of an antagonist with varying concentrations of metanicotine.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recordings from Xenopus Oocytes

This protocol is suitable for studying the effects of metanicotine on nAChRs expressed in Xenopus laevis oocytes, which allows for robust expression of ion channels.

1. Oocyte Preparation and Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

-

Incubate injected oocytes for 2-7 days at 16-18°C in Barth's solution.

2. Solutions:

-

Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

3. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply metanicotine and other compounds via the perfusion system.

4. Data Acquisition and Analysis:

-

Record the evoked currents using a TEVC amplifier and data acquisition software.

-

Generate concentration-response curves and calculate EC50 and IC50 values as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway activated by Metanicotine at the α4β2 nAChR.

Experimental Workflow

Caption: Workflow for electrophysiological characterization of Metanicotine.

References

- 1. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological characterization of nicotine-induced excitation of dopaminergic neurons in the rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioligand Binding Assay of N-Methyl-2-(pyridin-3-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(pyridin-3-YL)ethanamine is a synthetic compound with structural similarities to nicotinic acetylcholine receptor (nAChR) agonists. Understanding its binding affinity and selectivity for various nAChR subtypes is crucial for elucidating its pharmacological profile and potential therapeutic applications. Radioligand binding assays are a fundamental tool for characterizing the interaction of a test compound with its target receptor. This document provides a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity of this compound for different nAChR subtypes.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Their activation by agonists like acetylcholine leads to a conformational change, opening an intrinsic ion channel and allowing the influx of cations such as Na+ and Ca2+. This cation influx results in the depolarization of the cell membrane and the initiation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in various cellular processes like cell survival and proliferation.

Data Presentation

The following tables summarize representative binding affinity data (Ki values) for compounds structurally related to this compound at various human nAChR subtypes. This data is provided as an example of the expected output from the described protocols. The Ki value is the inhibition constant, representing the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity.

Table 1: Representative Binding Affinities (Ki, nM) of Pyridin-3-yl Analogs at Different nAChR Subtypes

| Compound Analogue | α4β2 nAChR | α3β4 nAChR | α7 nAChR | Reference |

| Analogue A | 0.13 | 3.25 | 5.98 | [1] |

| Analogue B | 2.28 | - | 9760 | [2] |

| Analogue C | 3.18 | - | - | [2] |

| Analogue D | 0.5 - 15 | - | ≤ 110 | [3] |

Note: The data presented are for structurally related compounds and should be considered representative. Actual values for this compound must be determined experimentally.

Experimental Protocols

Membrane Preparation from Cells Expressing nAChR Subtypes

This protocol describes the preparation of cell membranes from HEK293 cells stably transfected to express the desired human nAChR subtype (e.g., α4β2, α3β4, or α7).

Materials:

-

HEK293 cells expressing the target nAChR subtype

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

High-speed refrigerated centrifuge

-

Dounce or Potter-Elvehjem homogenizer

-

Bradford or BCA protein assay kit

Procedure:

-

Culture the transfected HEK293 cells to confluency.

-

Harvest the cells by scraping and wash them twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer with 10-15 strokes on ice.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation and resuspension step one more time.

-

Resuspend the final membrane pellet in an appropriate volume of binding buffer (see below) to achieve a protein concentration of approximately 1-2 mg/mL.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the inhibition constant (Ki) of this compound.

Materials:

-

Prepared cell membranes expressing the nAChR subtype of interest

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Epibatidine for α4β2 and α3β4, or [¹²⁵I]α-Bungarotoxin for α7). The concentration used should be at or near its Kd for the receptor.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a known unlabeled nAChR ligand (e.g., 10 µM Nicotine or 1 mM Carbachol).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of Binding Buffer, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of the non-specific binding control, and 100 µL of membrane preparation.

-

Competition: 50 µL of radioligand, 50 µL of the corresponding this compound dilution, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.

-

Quantify the radioactivity on the filters in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC₅₀:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki:

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding assay or obtained from the literature).

-

-

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

nAChR-Mediated Signaling Pathways

Caption: nAChR-mediated activation of PI3K/Akt and MAPK/ERK signaling pathways.

References

- 1. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Cellular Effects of Metanicotine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanicotine, a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), has garnered interest for its potential therapeutic applications, including its antinociceptive properties with a seemingly improved side-effect profile compared to nicotine.[1][2] Understanding the cellular and molecular mechanisms of metanicotine is crucial for its development as a therapeutic agent. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of metanicotine using various in vitro cell culture models. The provided protocols are based on established methodologies for studying nicotinic compounds and can be adapted for metanicotine.

Choosing the Right Cell Culture Model

The selection of an appropriate cell culture model is critical for obtaining relevant and translatable data. Metanicotine is known to be a selective agonist for the α4β2* nAChR subtype.[3] Therefore, cell lines expressing this receptor subtype are highly relevant. However, investigating effects on other nAChR subtypes, such as the α7-nAChR, which is heavily implicated in the proliferative and anti-apoptotic effects of nicotine in cancer cells, is also recommended for a comprehensive understanding.[4][5]

Recommended Cell Lines:

-

Neuronal Cell Lines:

-